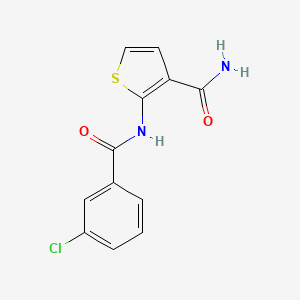

2-(3-Chlorobenzamido)thiophene-3-carboxamide

説明

特性

IUPAC Name |

2-[(3-chlorobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEZPHXPVJCHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-(3-Chlorobenzamido)thiophene-3-carboxamide typically involves the condensation of 3-chlorobenzoic acid with thiophene-3-carboxamide. One common method includes the use of reagents such as phosphorus oxychloride (POCl3) and sodium hydroxide (NaOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

化学反応の分析

2-(3-Chlorobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

科学的研究の応用

2-(3-Chlorobenzamido)thiophene-3-carboxamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(3-Chlorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as cell signaling and gene expression . For example, it may inhibit the activity of certain kinases or transcription factors, leading to the modulation of cellular functions and therapeutic effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

Substituents at the 2-Position

- Compound 92b (2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide): Features a cyanoacetamido group instead of 3-chlorobenzamido. Exhibits 55.5% nitric oxide scavenging activity (vs. target compound’s undefined antioxidant activity), attributed to the polar nitrile group enhancing electron-withdrawing effects .

- Methyl 2-(3-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 447409-05-4): Replaces the carboxamide with a methyl ester.

Substituents at the 3-Position

- Compound 31 (2-(3,4-Dimethoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide) : Incorporates a pyridinyl group and dimethoxybenzamido substituent. Shows HIV-1 ribonuclease H inhibition due to extended aromatic interactions, contrasting with the target compound’s antimicrobial focus .

Variations in the Core Ring System

- Compound 31 (Cycloheptathiophene derivative) : The cycloheptane ring enlarges the hydrophobic core, enhancing binding to viral enzymes vs. the tetrahydrobenzo[b]thiophene scaffold’s compact structure .

- Compound 8a (2-(2-Chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide) : A cyclopentane-fused thiophene with a chloroacetamido group. The smaller ring size may reduce steric hindrance, favoring interaction with cysteine proteases like falcipain-2 .

Antimicrobial Activity

- Target Compound: Likely exhibits antibacterial activity based on structural similarity to compound 3 (N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide), which showed potency against Gram-positive bacteria (e.g., S. aureus) .

- Compounds I and II (Schiff base derivatives) : Demonstrate broad-spectrum antifungal activity due to the imine group enhancing membrane penetration .

Antioxidant Activity

- Compound 92a (2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide): Achieved 56.9% DPPH scavenging at 100 μM, outperforming the target compound’s unquantified activity. Polar groups (carboxamide, nitrile) enhance radical stabilization .

Enzyme Inhibition

Physicochemical Properties

*Estimated based on similar compounds in and .

生物活性

2-(3-Chlorobenzamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivatives class. Its unique structure, characterized by a thiophene ring substituted with a carboxamide group and a chlorobenzamido moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₈ClN₃O₂S. The presence of the chlorobenzamido group enhances its reactivity and interactions with biological targets. The compound's synthesis typically involves the condensation of 3-chlorobenzoic acid with thiophene-3-carboxamide, often using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.

Anticancer Properties

Research indicates that this compound exhibits significant potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit specific isoforms of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways associated with cancer progression. The inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

| Activity | Mechanism | Target |

|---|---|---|

| PI3K Inhibition | Modulates cell signaling pathways | Cancer cells |

| Induction of Apoptosis | Promotes programmed cell death | Tumorigenic cells |

Antiviral Properties

In addition to its anticancer effects, this compound has shown antiviral properties against human cytomegalovirus (HCMV). This suggests that the compound may have broader applications in treating viral infections, making it a candidate for further exploration in virology.

While the exact mechanism of action for this compound remains partially understood, preliminary studies suggest that its biological activity may involve modulation of enzyme activity and interaction with cellular signaling pathways. The chlorobenzamido group is believed to play a critical role in enhancing the compound's binding affinity to target enzymes like PI3K.

Case Studies

Several case studies have investigated the biological effects of thiophene derivatives, including this compound. These studies often focus on:

- In Vitro Analysis : Assessing the compound's efficacy in cancer cell lines, measuring parameters such as cell viability, apoptosis rates, and enzyme activity.

- Animal Models : Evaluating the therapeutic potential in vivo, including tumor growth inhibition and side effects.

- Comparative Studies : Analyzing similar compounds to determine structural influences on biological activity.

Example Case Study Findings :

- A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.

- Another investigation highlighted its potential synergy when combined with existing chemotherapeutics, suggesting enhanced efficacy against resistant cancer strains.

Q & A

Q. What are the standard protocols for synthesizing 2-(3-Chlorobenzamido)thiophene-3-carboxamide, and how is purity ensured?

Methodological Answer: The synthesis typically involves coupling 3-chlorobenzamide derivatives with thiophene-3-carboxamide precursors. For example:

- Step 1: React intermediates (e.g., tetrahydrobenzothiophene derivatives) with anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen reflux .

- Step 2: Purify via reverse-phase HPLC using gradients like MeCN:H₂O (30%→100%) to isolate the target compound .

- Step 3: Confirm purity using melting point analysis (e.g., 213–216°C for analogs) and spectroscopic techniques (IR, NMR, HRMS) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign chemical shifts to confirm substituent positions (e.g., NH at δ 10–12 ppm, C=O at ~170 ppm) .

- IR Spectroscopy: Identify functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹, NH at ~3300 cm⁻¹) .

- LC-MS/HRMS: Validate molecular weight (e.g., exact mass within 0.001 Da error) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent Selection: Use anhydrous CH₂Cl₂ to minimize side reactions .

- Molar Ratios: Maintain a 1.2:1 ratio of anhydride to intermediate for efficient acylation .

- Temperature/Time: Reflux for 12–24 hours under nitrogen to drive the reaction to completion .

- Work-Up: Employ methanol-water recrystallization or HPLC to remove unreacted starting materials .

Q. How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer:

Q. What strategies are used to design derivatives of this compound with enhanced antibacterial activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents on the thiophene or benzamide rings. For example:

- Biological Assays: Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Q. How can stability studies be conducted under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 3–9) at 40–60°C for 1–4 weeks .

- Analytical Monitoring: Use HPLC to track degradation products (e.g., hydrolysis of the amide bond).

- Thermal Analysis: Perform TGA/DSC to assess decomposition temperatures (e.g., analogs decompose at >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。